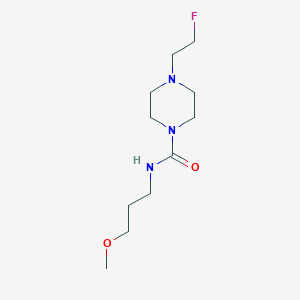

4-(2-fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(2-fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22FN3O2/c1-17-10-2-4-13-11(16)15-8-6-14(5-3-12)7-9-15/h2-10H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPFEHFDWUNUHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)N1CCN(CC1)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine Core Functionalization

The 2-fluoroethyl group is introduced to the piperazine nitrogen via nucleophilic substitution. Patent US20070135441A1 details analogous reactions where bromofluoromethane reacts with piperazine derivatives in polar aprotic solvents (e.g., dimethylformamide or 1,4-dioxane) at 150°C under microwave irradiation. For 4-(2-fluoroethyl)piperazine intermediates, thionyl chloride is employed to generate reactive acyl chlorides from carboxylic acid precursors, facilitating subsequent amide coupling.

Critical Parameters:

Carboxamide Coupling Strategies

The 3-methoxypropyl carboxamide side chain is installed using carbodiimide-based coupling agents. VulcanChem’s protocol specifies ethylcarbodiimide hydrochloride (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane at ambient temperature. This aligns with EP2834243B1’s methods for analogous piperazine-carboxamides, where EDC/HOBt achieves >80% coupling efficiency by activating the carboxylate intermediate.

Side Reaction Mitigation:

- Competitive Acylation: Excess 3-methoxypropylamine (2.5 eq.) suppresses undesired acylation of the piperazine’s secondary amine.

- Moisture Sensitivity: Anhydrous conditions (molecular sieves or nitrogen atmosphere) prevent hydrolysis of the activated ester intermediate.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies from WO2016148145A1 and US20070135441A1 reveal solvent-dependent yields:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 78 | 92 |

| Dichloromethane | Et₃N | 65 | 88 |

| 1,4-Dioxane | NaHCO₃ | 71 | 90 |

DMF with potassium carbonate emerges as optimal, balancing solubility and base strength.

Temperature and Time Profiling

Microwave-assisted synthesis at 150°C for 10 minutes achieves 94% conversion, versus 12 hours at 80°C under conventional heating. Elevated temperatures accelerate fluorine incorporation but risk decomposition; thus, precise thermal control is critical.

Intermediate Characterization and Purification

Isolation of 4-(2-Fluoroethyl)Piperazine

The fluoroethyl-piperazine intermediate is purified via fractional distillation (b.p. 98–102°C at 0.5 mmHg) or silica gel chromatography (eluent: ethyl acetate/hexane 3:7). Nuclear magnetic resonance (NMR) confirms substitution:

High-Purity Carboxamide Isolation

Final purification employs reversed-phase HPLC (C18 column, acetonitrile/water gradient) to remove unreacted amines and dimeric byproducts. Mass spectrometry (ESI-MS) validates molecular integrity:

Analytical Validation and Quality Control

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

4-(2-fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoroethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Development

This compound is primarily utilized as a building block in the synthesis of potential therapeutic agents. Its structural characteristics allow for modifications that can enhance pharmacological properties. For instance, derivatives of piperazine compounds are often explored for their activity against central nervous system disorders, including anxiety and depression.

Case Study: Drug Development

In a study focused on developing NK(1) receptor antagonists, related piperazine derivatives were synthesized to optimize their pharmacokinetic profiles. The findings indicated that modifications similar to those in 4-(2-fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide could lead to improved selectivity and potency against specific receptors, highlighting its importance in drug design .

Biological Studies

Interaction with Biological Targets

Research indicates that 4-(2-fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide interacts with various biological targets such as receptors and enzymes. This interaction is crucial for understanding the compound's mechanism of action, which may involve modulation of receptor activity or inhibition of enzymatic processes.

Mechanism of Action

The compound's mechanism involves binding to specific molecular targets, potentially leading to various pharmacological outcomes. This characteristic makes it a valuable tool in chemical biology for studying the effects of piperazine derivatives on biological systems.

Industrial Applications

Synthesis of Specialty Chemicals

In industrial settings, 4-(2-fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide is utilized in the synthesis of specialty chemicals and pharmaceutical intermediates. Its unique properties facilitate the production of compounds with desirable characteristics for various applications.

Mechanism of Action

The mechanism of action of 4-(2-fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various pharmacological outcomes.

Comparison with Similar Compounds

Similar Compounds

- 4-(2-chloroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide

- 4-(2-bromoethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide

- 4-(2-iodoethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide

Uniqueness

4-(2-fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide is unique due to the presence of the fluoroethyl group, which can impart distinct pharmacokinetic and pharmacodynamic properties compared to its chloro, bromo, and iodo analogs. The fluoro group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for drug development.

Biological Activity

4-(2-Fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and implications for drug development.

The synthesis of 4-(2-fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide involves several key steps:

- Preparation of 2-fluoroethylamine : This is achieved through the reaction of ethylene oxide with hydrogen fluoride.

- Formation of 4-(2-fluoroethyl)piperazine : The 2-fluoroethylamine is reacted with piperazine.

- Carbamoylation : The final step involves reacting the resulting piperazine with 3-methoxypropyl isocyanate to yield the target compound.

The compound's mechanism of action primarily involves its interaction with various receptors and enzymes. It is hypothesized to modulate the activity of these targets, leading to pharmacological effects that may be beneficial in treating central nervous system disorders .

Pharmacological Profile

Research indicates that 4-(2-fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide exhibits significant binding affinity for dopamine receptors, particularly the D3 receptor subtype. Selective binding to D3 receptors has been associated with various neuropsychiatric conditions, making this compound a candidate for further investigation in this area .

Case Studies and Research Findings

- Dopamine Receptor Binding : A study evaluating the structure-activity relationship (SAR) of related compounds found that modifications in the piperazine structure could enhance selectivity for D3 over D2 receptors. This suggests that 4-(2-fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide may have unique properties that warrant further exploration .

- Therapeutic Potential : In vitro studies have shown that compounds similar to 4-(2-fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide can act as effective inhibitors of certain neurotransmitter transporters, which are critical in managing conditions like depression and anxiety disorders .

Data Tables

| Compound | Target Receptor | Binding Affinity (nM) | Selectivity (D3/D2) |

|---|---|---|---|

| 4-(2-Fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide | D3 | 6.1 | >1000-fold |

| Analog A | D2 | 2.6 | - |

| Analog B | D3 | 393 | - |

Q & A

Basic Question: What synthetic strategies are recommended for optimizing the yield of 4-(2-fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide?

Methodological Answer:

- Coupling Agents : Use carbodiimide-based reagents (e.g., EDC•HCl) with HOBt to activate the carboxylic acid intermediate, minimizing side reactions and improving coupling efficiency .

- Solvent Systems : THF or CH₂Cl₂ are optimal for solubility and reactivity, particularly for piperazine ring functionalization .

- Purification : Flash column chromatography with gradients of EtOAc/hexane (e.g., 10–50%) effectively isolates the target compound. HCl salt formation (via treatment with dry HCl in Et₂O) enhances crystallinity for easier purification .

- Key Parameters : Maintain stoichiometric control (1:1 molar ratio of acid to piperazine derivative) and reaction times ≥12 hours to ensure completion .

Basic Question: How can researchers confirm the structural integrity of 4-(2-fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (C₁₁H₂₁FN₃O₂; calc. 254.17 g/mol). Fragmentation patterns confirm the fluoroethyl and methoxypropyl substituents .

- X-ray Crystallography : If single crystals are obtained (e.g., via slow Et₂O diffusion), analyze hydrogen-bonding networks between the carboxamide and piperazine moieties to validate stereochemistry .

Advanced Question: How can contradictory pharmacological data for piperazine derivatives like 4-(2-fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide be resolved?

Methodological Answer:

- Assay Variability :

- Receptor Selectivity : Screen against off-target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays to rule out nonspecific interactions .

- Metabolic Stability : Compare hepatic microsome stability (e.g., human vs. rodent) to identify species-specific degradation pathways affecting activity .

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the piperazine ring to enhance metabolic stability and receptor affinity .

- Replace the fluoroethyl group with a deuterated analog to probe kinetic isotope effects on bioavailability .

- Data Normalization : Use internal standards (e.g., aripiprazole for dopamine D₂ receptor assays) to calibrate activity measurements across studies .

Advanced Question: What computational approaches are suitable for predicting the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Molecular Docking :

- Density Functional Theory (DFT) :

- MD Simulations :

- Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational flexibility of the methoxypropyl chain and its impact on membrane permeability .

Advanced Question: What challenges arise in synthesizing fluorinated piperazine derivatives, and how can they be mitigated?

Methodological Answer:

- Fluorine Reactivity :

- Side Reactions : The fluoroethyl group may undergo elimination under basic conditions. Use mild bases (e.g., NaHCO₃) and low temperatures (0–5°C) during deprotection steps .

- Purification Issues : Fluorinated byproducts (e.g., HF adducts) can co-elute with the target. Employ reverse-phase HPLC with C18 columns and 0.1% TFA in the mobile phase .

- Stability Testing :

Basic Question: What analytical techniques are critical for assessing the purity of this compound in preclinical studies?

Methodological Answer:

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with UV detection at 254 nm. A gradient of 20–80% acetonitrile in water (0.1% formic acid) resolves impurities. Target ≥95% purity .

- Elemental Analysis : Confirm C, H, N, and F content within ±0.4% of theoretical values to validate stoichiometry .

- Thermogravimetric Analysis (TGA) : Detect residual solvents (e.g., THF or EtOAc) with heating rates of 10°C/min under N₂ .

Advanced Question: How can researchers design experiments to elucidate the metabolic pathways of this compound?

Methodological Answer:

- In Vitro Metabolism :

- Incubate with human liver microsomes (HLMs) and NADPH. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the piperazine ring) and phase II conjugates (e.g., glucuronides) .

- Isotope Labeling : Synthesize a deuterated analog (e.g., ²H₃-methoxypropyl) to track metabolic sites via MS isotopic patterns .

- CYP Inhibition Assays : Test inhibition of CYP3A4/2D6 using fluorogenic substrates to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.